5-Methyl-1H-benzotriazole chemical properties and structure
5-Methyl-1H-benzotriazole chemical properties and structure
An In-depth Technical Guide to 5-Methyl-1H-benzotriazole: Chemical Properties, Structure, and Applications
Introduction
5-Methyl-1H-benzotriazole, also known as tolyltriazole, is a versatile heterocyclic organic compound widely utilized across various industrial and research sectors. It is a derivative of benzotriazole (B28993), featuring a methyl group attached to the benzene (B151609) ring.[1] This substitution enhances its properties, particularly its solubility in organic solvents and its efficacy in specific applications.[2] This guide provides a comprehensive overview of its chemical properties, structure, experimental protocols for its synthesis and analysis, and its primary applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
5-Methyl-1H-benzotriazole consists of a benzene ring fused to a 1,2,3-triazole ring, with a methyl group substituted at the 5-position of the bicyclic system.[1][3] This structure is responsible for its characteristic chemical behavior, including its ability to act as a potent corrosion inhibitor and UV stabilizer.[2]
The compound is identified by the CAS Registry Number 136-85-6.[2] Key structural identifiers are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 5-methyl-1H-benzotriazole[1] |
| Synonyms | 5-Methylbenzotriazole, 5-MBTA, 5-Tolyltriazole[1][2][4] |
| SMILES String | Cc1ccc2[nH]nnc2c1[5] |
| InChI Key | LRUDIIUSNGCQKF-UHFFFAOYSA-N[5][6] |
Physicochemical Properties
5-Methyl-1H-benzotriazole is typically a cream to beige or white to light yellow crystalline powder.[2][3] Its key physical and chemical properties are compiled below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇N₃ | [2] |
| Molecular Weight | 133.15 g/mol | [2] |
| Melting Point | 78 - 85 °C | [2][4] |
| Boiling Point | 210-212 °C @ 12 mmHg; 323 °C (atm) | [2][5][7][8] |
| Water Solubility | 6.0 g/L at 25 °C | [3][6][9] |
| Other Solubilities | Slightly soluble in Chloroform and Methanol | [3][6][10] |
| pKa (Predicted) | 8.74 ± 0.40 | [3][6][10] |
| Vapor Pressure | 0.001 Pa at 25 °C | [3][6][10] |
| Max UV Absorbance (λmax) | 276 nm (in H₂O) | [3][4][6] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 5-Methyl-1H-benzotriazole are crucial for its application in research and development.
Synthesis Protocols
Several methods for the synthesis of 5-Methyl-1H-benzotriazole have been established. A common industrial approach involves the diazotization of a methylated ortho-phenylenediamine derivative.[11]
Method 1: From 3,4-Diaminotoluene (B134574) A patented method describes the synthesis using 3,4-diaminotoluene as the starting material.[12]
-
Dissolution : 3,4-diaminotoluene is dissolved in purified water by heating.
-
Reaction : Sodium nitrite (B80452) is added to the solution to initiate the reaction.
-
Cooling & Crystallization : The solution is cooled, and sulfuric acid is added dropwise, leading to the formation of a large quantity of crystals.
-
Isolation : The mixture undergoes liquid removal to isolate the crystals.
-
Purification : The isolated crystals are heated for dehydration and then distilled to yield the final 5-Methyl-1H-benzotriazole product with a purity of approximately 99.5%.[12]
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) is a common and effective technique for the analysis of 5-Methyl-1H-benzotriazole.[13][14]
Method: Reverse-Phase HPLC (RP-HPLC) This method is suitable for quantifying 5-Methyl-1H-benzotriazole in aqueous samples.[15][16]
-
System : High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).[14]
-
Column : C18 Column (e.g., 5 µm particle size, 4.6 x 150 mm).[14]
-
Mobile Phase : Isocratic mixture of acetonitrile (B52724) (ACN) and reagent-grade water, typically in a 50:50 ratio.[14] For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid.[15][16]
-
Flow Rate : 1.0 mL/min.[14]
-
Detection Wavelength : 280 nm.[14]
-
Injection Volume : 25-50 µL.[14]
-
Sample Preparation : Due to its solubility, 5-Methyl-1H-benzotriazole can often be directly dissolved in water (with sonication if needed), methanol, or acetonitrile, simplifying sample preparation.[13][14]
For more complex matrices or trace-level detection, methods involving solid-phase extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have been developed.[17]
Applications in Research and Industry
The unique properties of 5-Methyl-1H-benzotriazole make it valuable in several fields.
-
Corrosion Inhibition : This is one of its primary uses. It is highly effective in protecting copper and its alloys, such as brass, from corrosion in various environments.[3] It forms a stable, protective complex layer on the metal surface.[18] This makes it an essential additive in metalworking fluids, engine coolants, and aircraft deicing fluids.[2][3][10]
-
UV Stabilization : It functions as a UV absorber, protecting plastics, coatings, and other polymeric materials from degradation caused by exposure to ultraviolet light.[2] This application is critical for products requiring long-term outdoor durability.[2]
-
Pharmaceutical and Agrochemical Synthesis : The compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[2]
-
Analytical and Environmental Chemistry : It is used as a reagent in various analytical procedures.[2] Due to its use in deicing fluids and other products, it has become an environmental contaminant of interest, leading to the development of sensitive analytical methods for its detection in aqueous environments.[5][13][19]
-
Electronics Manufacturing : In the electronics industry, it is used in cleaning agents to remove metal oxides from chip surfaces without causing corrosion, thereby enhancing chip quality and performance.[20]
References
- 1. 5-Methyl-1H-benzotriazole | C7H7N3 | CID 8705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Methyl-1H-benzotriazole | 136-85-6 [chemicalbook.com]
- 4. 5-Methyl-1H-benzotriazole 136-85-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 5-甲基-1H-苯并三唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-Methyl-1H-benzotriazole price,buy 5-Methyl-1H-benzotriazole - chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 5-Methyl-1H-benzotriazole 136-85-6 | TCI AMERICA [tcichemicals.com]
- 9. parchem.com [parchem.com]
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- 11. nbinno.com [nbinno.com]
- 12. CN1978435A - Method for producing 5-methyl benzotriazole - Google Patents [patents.google.com]
- 13. imedpub.com [imedpub.com]
- 14. researchgate.net [researchgate.net]
- 15. 5-Methyl-1H-benzotriazole | SIELC Technologies [sielc.com]
- 16. Separation of 5-Methyl-1H-benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzotriazole - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
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